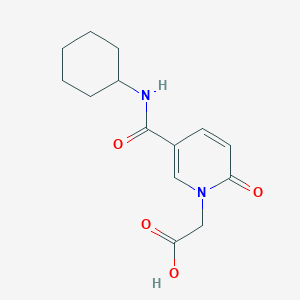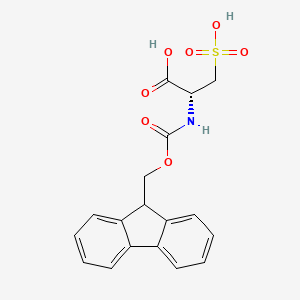
Ácido Fmoc-L-cistéico
Descripción general
Descripción
Fmoc-L-cysteic acid is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, which is a critical component of protein structure .
Synthesis Analysis
Fmoc-L-cysteic acid is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular formula of Fmoc-L-cysteic acid is C18H17NO7S . It contains total 46 bond(s); 29 non-H bond(s), 16 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 2 hydroxyl group(s), and 1 sulfonic (thio-/dithio-) acid(s) .Chemical Reactions Analysis
Fmoc-L-cysteic acid is a reactive thiol that can be used for the synthesis of peptides and proteins . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-cysteic acid is an off-white solid . It has a molecular weight of 391.40 . The melting point is between 245 - 254 °C .Aplicaciones Científicas De Investigación
Síntesis de Péptidos en Fase Sólida (SPPS)
El ácido Fmoc-L-cistéico juega un papel crucial en la SPPS, que es un método ampliamente utilizado para sintetizar péptidos. El grupo Fmoc protege el aminoácido durante el proceso de síntesis, y su eliminación es un paso clave en la formación de enlaces peptídicos . Este método es particularmente útil para crear péptidos con modificaciones no naturales o etiquetas específicas del sitio, que son esenciales para diversos estudios biológicos y desarrollo de fármacos .
Síntesis de Aminoácidos Inusuales
Como un aminoácido inusual, el ácido Fmoc-L-cistéico se utiliza para sintetizar análogos de cisteína y metionina. Estos análogos son importantes para estudiar la estructura y función de las proteínas, así como para el desarrollo de péptidos con propiedades únicas .
Creación de Cya-Péptidos
El uso del ácido Fmoc-cistéico permite a los investigadores obtener Cya-péptidos que contienen aminoácidos sensibles sin la necesidad de un paso adicional de oxidación. Esto es particularmente beneficioso cuando se trabaja con aminoácidos que son propensos a la oxidación .
Introducción de Aminoácidos Altamente Polares
El ácido Fmoc-L-cistéico es un derivado protegido que facilita la introducción de aminoácidos altamente polares en los péptidos. Esto es significativo para la cuantificación de aminoácidos sensibles y para obtener péptidos como una modificación postraduccional o un subproducto durante la síntesis .
Estudios Antimicrobianos y Antitrombóticos
Los péptidos sintetizados utilizando ácido Fmoc-L-cistéico pueden exhibir diversas actividades biológicas, incluidos efectos antimicrobianos y antitrombóticos. Estos péptidos son valiosos para estudios ambientales y el desarrollo de nuevos agentes terapéuticos .
Aplicaciones en Ciencia de Materiales
Debido a sus propiedades de autoensamblaje, los péptidos que involucran ácido Fmoc-L-cistéico son cada vez más importantes en la ciencia de los materiales. Se pueden utilizar para crear nuevos materiales con propiedades estructurales y funcionales específicas .
Mecanismo De Acción
Target of Action
Fmoc-L-cysteic acid is an Fmoc-protected cysteine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for the amine, allowing it to participate in peptide synthesis without unwanted side reactions .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of an Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-L-cysteic acid plays a crucial role in the synthesis of peptides . The Fmoc group allows for the selective protection and deprotection of the amine group, enabling the stepwise assembly of amino acids into peptides . This is particularly important in solid-phase peptide synthesis (SPPS), a common method for producing peptides .
Result of Action
The primary result of the action of Fmoc-L-cysteic acid is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-L-cysteic acid allows for the controlled assembly of amino acids into complex peptide structures . Once the peptide has been fully assembled, the Fmoc group can be removed, yielding the final product .
Action Environment
The action of Fmoc-L-cysteic acid is highly dependent on the conditions of the peptide synthesis process. The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced using Fmoc-Cl and removed using a solution of piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of Fmoc-L-cysteic acid are highly dependent on the precise control of these conditions.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Fmoc-L-cysteic acid is involved in several biochemical reactions due to its ability to form disulfide bonds, which are essential for protein structure and function . It interacts with enzymes such as cysteine sulfinic acid decarboxylase, which converts cysteic acid into taurine . Additionally, Fmoc-L-cysteic acid can interact with various proteins and biomolecules, influencing their stability and activity through disulfide bond formation .
Cellular Effects
Fmoc-L-cysteic acid affects various cell types and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of enzymes involved in redox reactions and impact the expression of genes related to oxidative stress responses . This compound also affects cellular metabolism by altering the levels of metabolites involved in energy production and detoxification processes .
Molecular Mechanism
The molecular mechanism of Fmoc-L-cysteic acid involves its ability to form disulfide bonds with cysteine residues in proteins, thereby altering their structure and function . This compound can inhibit or activate enzymes by modifying their active sites through disulfide bond formation . Additionally, Fmoc-L-cysteic acid can influence gene expression by affecting the redox state of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-cysteic acid can change over time due to its stability and degradation properties . This compound is relatively stable under standard storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that Fmoc-L-cysteic acid can have sustained effects on cellular function, particularly in terms of redox regulation and protein stability .
Dosage Effects in Animal Models
The effects of Fmoc-L-cysteic acid vary with different dosages in animal models . At low doses, this compound can enhance cellular function by promoting disulfide bond formation and redox balance . At high doses, Fmoc-L-cysteic acid can have toxic effects, leading to oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of Fmoc-L-cysteic acid are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
Fmoc-L-cysteic acid is involved in several metabolic pathways, including the synthesis of taurine and the regulation of redox balance . It interacts with enzymes such as cysteine sulfinic acid decarboxylase and cysteine dioxygenase, which are involved in the metabolism of sulfur-containing amino acids . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification .
Transport and Distribution
Within cells and tissues, Fmoc-L-cysteic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of Fmoc-L-cysteic acid, affecting its biochemical activity . The transport and distribution of this compound are crucial for its role in redox regulation and protein stability .
Subcellular Localization
Fmoc-L-cysteic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of Fmoc-L-cysteic acid are affected by its localization, as it can interact with different proteins and enzymes in distinct cellular environments .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTKUPGRCQCTTA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673984 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
751470-47-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-sulfo-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=751470-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)
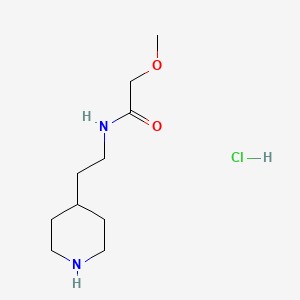


![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)
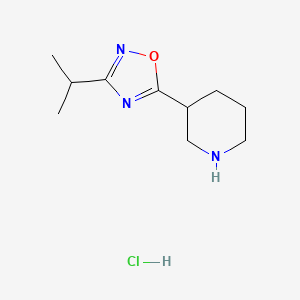
![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)

![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)

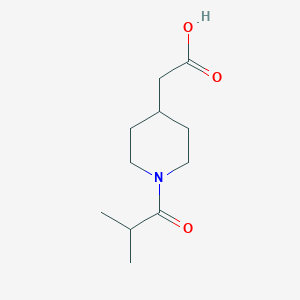
![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)
